Cas no 1262008-49-0 (2-hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid)

2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid is a fluorinated aromatic compound featuring a carboxyl group and a hydroxyl group on the benzene ring, along with a 2,4,6-trifluorophenyl substituent. This structure imparts unique physicochemical properties, including enhanced lipophilicity and potential for hydrogen bonding, making it valuable in pharmaceutical and agrochemical applications. The presence of fluorine atoms improves metabolic stability and bioavailability, while the carboxylic acid and phenolic hydroxyl groups offer versatile reactivity for further derivatization. Its well-defined molecular architecture makes it a useful intermediate in synthesizing complex molecules, particularly in drug discovery and material science. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
2-hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid structure
1262008-49-0 structure
Product Name:2-hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid
CAS No:1262008-49-0
MF:C13H7F3O3
MW:268.188094377518
MDL:MFCD18321057
CID:1223379
PubChem ID:53226948
Update Time:2025-05-20

2-hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid
    • MFCD18321057
    • 2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95%
    • 1262008-49-0
    • DTXSID00690566
    • 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
    • MDL: MFCD18321057
    • Inchi: 1S/C13H7F3O3/c14-7-4-9(15)12(10(16)5-7)6-1-2-8(13(18)19)11(17)3-6/h1-5,17H,(H,18,19)
    • InChI Key: BPURKOCQMBNVQB-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1C1C=CC(C(=O)O)=C(C=1)O)F)F

Computed Properties

  • Exact Mass: 268.03472857g/mol
  • Monoisotopic Mass: 268.03472857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 57.5Ų

2-hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB328259-5 g
2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95%; .
1262008-49-0 95%
5g
€1159.00 2023-04-26
abcr
AB328259-5g
2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95%; .
1262008-49-0 95%
5g
€1159.00 2024-06-08

2-hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1262008-49-0)2-hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid
Order Number:A1125692
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:37
Price ($):687.0
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Additional information on 2-hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid

Comprehensive Guide to 2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid (CAS No. 1262008-49-0): Properties, Applications, and Market Insights

2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid (CAS No. 1262008-49-0) is a fluorinated aromatic carboxylic acid derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluorophenyl and hydroxybenzoic acid moieties, has garnered attention due to its versatile chemical properties and applications in drug discovery. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable building block for bioactive molecules.

The molecular structure of 2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid features a benzoic acid core substituted with a hydroxyl group at the 2-position and a 2,4,6-trifluorophenyl group at the 4-position. This arrangement contributes to its distinct electronic and steric properties, which are crucial for interactions in biological systems. Researchers are particularly interested in its role as an intermediate in synthesizing fluorinated drug candidates, given the growing demand for fluorine-containing pharmaceuticals in treating diseases like cancer and CNS disorders.

In pharmaceutical applications, CAS 1262008-49-0 serves as a key precursor for developing small molecule inhibitors and enzyme modulators. Its trifluorophenyl group is known to improve binding affinity to target proteins, while the hydroxybenzoic acid moiety offers sites for further derivatization. Recent studies highlight its utility in designing kinase inhibitors and GPCR-targeted compounds, addressing current research trends in personalized medicine and targeted therapies.

The agrochemical industry also benefits from 2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid, where its fluorinated structure contributes to the development of novel pesticides and herbicides. Fluorine incorporation often enhances compound stability against environmental degradation, prolonging efficacy—a critical factor in sustainable agriculture solutions. With increasing global focus on crop protection chemicals, this compound's role in creating next-generation agrochemicals is gaining prominence.

From a synthetic chemistry perspective, CAS 1262008-49-0 presents interesting challenges and opportunities. The electron-withdrawing nature of the trifluorophenyl group influences reaction pathways, requiring specialized conditions for further functionalization. Modern green chemistry approaches are being explored to optimize its synthesis, aligning with industry demands for environmentally friendly processes. Researchers are investigating catalytic fluorination methods and flow chemistry techniques to improve the compound's production efficiency.

The market for fluorinated fine chemicals like 2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid is experiencing steady growth, driven by pharmaceutical and agrochemical innovation. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for quality control, ensuring the compound meets stringent purity standards required in research and development. Storage typically requires protection from light and moisture to maintain stability, with recommended conditions of 2-8°C in airtight containers.

Future research directions for 1262008-49-0 include exploring its potential in material science applications, particularly in developing fluorinated polymers with unique properties. The compound's ability to participate in hydrogen bonding and π-π stacking interactions makes it interesting for designing functional materials. Additionally, its metabolic profile is being studied for prodrug development, addressing pharmaceutical challenges in drug delivery and bioavailability.

For researchers working with 2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid, proper handling procedures should be followed, including the use of personal protective equipment. While not classified as hazardous under standard conditions, good laboratory practices recommend working in well-ventilated areas. The compound's safety data should be reviewed before use, and appropriate waste disposal methods must be implemented according to local regulations.

The scientific community continues to discover new applications for this versatile compound, with recent patents highlighting its use in optical materials and electronic chemicals. As fluorine chemistry remains a hot topic in research, CAS 1262008-49-0 stands as an important tool for chemists developing innovative solutions across multiple disciplines. Its combination of aromaticity, fluorine substitution, and carboxylic acid functionality creates numerous possibilities for molecular design and discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1262008-49-0)2-hydroxy-4-(2,4,6-trifluorophenyl)benzoic Acid
A1125692
Purity:99%
Quantity:5g
Price ($):687.0
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